molecular formula C20H18O2S B12619728 5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione CAS No. 918130-95-7

5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione

Katalognummer: B12619728
CAS-Nummer: 918130-95-7
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: KMCJPRKEAMIPDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione is an organic compound with the molecular formula C20H18O2S and a molecular weight of 322.421 g/mol . This compound is characterized by its thiolane ring structure, which is substituted with benzylidene and phenylpropyl groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione typically involves the condensation of appropriate thiolane derivatives with benzylidene and phenylpropyl groups under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiolane derivatives .

Wissenschaftliche Forschungsanwendungen

5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to similar compounds .

Eigenschaften

CAS-Nummer

918130-95-7

Molekularformel

C20H18O2S

Molekulargewicht

322.4 g/mol

IUPAC-Name

5-benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione

InChI

InChI=1S/C20H18O2S/c21-19-17(13-7-12-15-8-3-1-4-9-15)20(22)23-18(19)14-16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2

InChI-Schlüssel

KMCJPRKEAMIPDW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCC2C(=O)C(=CC3=CC=CC=C3)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.